molecular formula C7H4Br2F2 B1450046 6-Bromo-2,3-difluorobenzyl bromide CAS No. 1807193-48-1

6-Bromo-2,3-difluorobenzyl bromide

Cat. No.: B1450046
CAS No.: 1807193-48-1
M. Wt: 285.91 g/mol
InChI Key: XQOCUAMBAPDZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms

Mechanism of Action

Target of Action

Benzylic halides, such as 6-bromo-2,3-difluorobenzyl bromide, are known to be reactive and can participate in various chemical reactions . These reactions often involve nucleophilic substitution or free radical mechanisms .

Mode of Action

The mode of action of this compound involves its interaction with other molecules through its reactive bromine atoms. In a typical reaction, the bromine atom is displaced by a nucleophile or removed in a free radical process . The exact mode of action can vary depending on the specific reaction conditions and the presence of other reactants .

Biochemical Pathways

It’s worth noting that benzylic halides are often used in organic synthesis, including the synthesis of pharmaceuticals and other biologically active compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on its specific applications.

Result of Action

The molecular and cellular effects of this compound would depend on its specific applications. In general, the compound can react with various nucleophiles, leading to the formation of new chemical bonds . This could potentially result in the synthesis of new molecules, including biologically active compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the solution, and the temperature can all affect the compound’s reactivity . Moreover, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3-difluorobenzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. The compound is often used as a reagent in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atoms. These interactions are crucial for the synthesis of more complex molecules in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in the expression of certain genes, which can lead to alterations in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with nucleophiles makes it a potent inhibitor of certain enzymes, thereby affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause toxic or adverse effects, including tissue damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-difluorobenzyl bromide typically involves the bromination of 2,3-difluorotoluene. One common method includes the reaction of 2,3-difluorotoluene with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified by silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative brominating agents such as N-bromosuccinimide (NBS) may be employed to achieve higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding difluorobenzyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,3-difluorobenzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzyl bromide: Similar structure but lacks the additional bromine atom.

    2,6-Difluorobenzyl bromide: Similar structure with fluorine atoms at different positions.

    4-Bromo-2,3-difluorobenzyl bromide: Similar structure with the bromine atom at a different position.

Uniqueness

6-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions. The compound’s ability to undergo various types of reactions and its applications in diverse fields further highlight its uniqueness .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCUAMBAPDZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
6-Bromo-2,3-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.